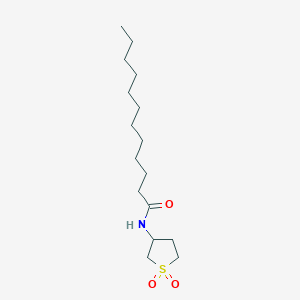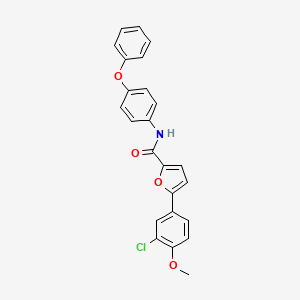
3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a 2-chloro-3-methoxyphenyl ring and a 4-ethoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamide typically involves the reaction of 2-chloro-3-methoxybenzoyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-3-methoxybenzoic acid or 2-chloro-3-methoxybenzaldehyde.
Reduction: Formation of 3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamine.
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Applications De Recherche Scientifique
3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide
- 3-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)propanamide
- 3-(3-chloro-4-methoxyphenyl)-N-(2,5-dimethoxyphenyl)propanamide
Uniqueness
3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the phenyl ring, along with the ethoxy group on the other phenyl ring, provides a distinct set of properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
853332-27-1 |
|---|---|
Formule moléculaire |
C18H20ClNO3 |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C18H20ClNO3/c1-3-23-15-10-8-14(9-11-15)20-17(21)12-7-13-5-4-6-16(22-2)18(13)19/h4-6,8-11H,3,7,12H2,1-2H3,(H,20,21) |
Clé InChI |
XHIZYZVOJFOSRS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)CCC2=C(C(=CC=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


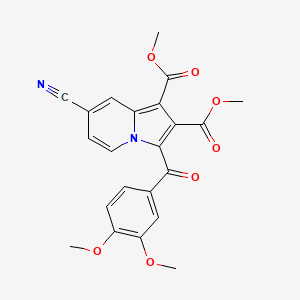
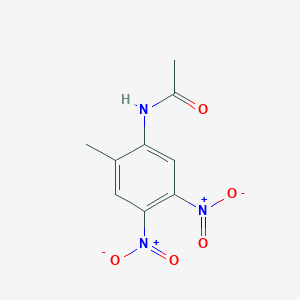

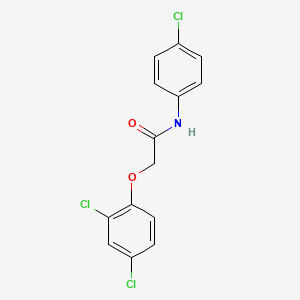
![1,5-Diazabicyclo[4.4.0]dec-5-en-10-one](/img/structure/B15076195.png)
![Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]-](/img/structure/B15076203.png)
![Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B15076213.png)

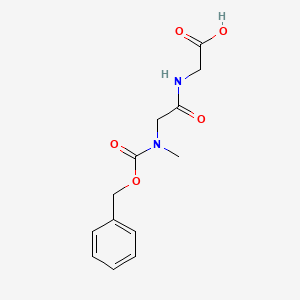
![Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate](/img/structure/B15076224.png)

![1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15076259.png)
